(5E)-5-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)imidazolidine-2,4-dione
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Overview
Description
(5E)-5-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)imidazolidine-2,4-dione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features both an indole and an imidazolidine ring, making it a unique and potentially valuable molecule in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)imidazolidine-2,4-dione typically involves multi-step organic reactions. One common method might include the condensation of an indole derivative with an imidazolidine-2,4-dione precursor under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The indole and imidazolidine rings can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play crucial roles in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, (5E)-5-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)imidazolidine-2,4-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound might be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its interaction with biological macromolecules could provide insights into new therapeutic targets.
Medicine
In medicine, derivatives of this compound could be explored for their pharmacological properties. The compound’s ability to interact with specific enzymes or receptors could make it a candidate for drug development.
Industry
In the industrial sector, this compound might be used in the production of specialty chemicals, dyes, or materials with unique properties.
Mechanism of Action
The mechanism of action of (5E)-5-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)imidazolidine-2,4-dione would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other macromolecules, leading to changes in their activity or function. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (5E)-5-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)imidazolidine-2,4-dione include other indole derivatives and imidazolidine-containing molecules. Examples might include:
- 5-methyl-2-oxo-1,2-dihydro-3H-indole
- Imidazolidine-2,4-dione derivatives
Uniqueness
What sets this compound apart is its unique combination of the indole and imidazolidine rings. This dual-ring structure can impart unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H9N3O3 |
---|---|
Molecular Weight |
243.22 g/mol |
IUPAC Name |
3-(5-hydroxy-2-oxo-1,3-dihydroimidazol-4-yl)-5-methylindol-2-one |
InChI |
InChI=1S/C12H9N3O3/c1-5-2-3-7-6(4-5)8(10(16)13-7)9-11(17)15-12(18)14-9/h2-4,17H,1H3,(H2,14,15,18) |
InChI Key |
CQGRBRGZAVSFFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=O)N=C2C=C1)C3=C(NC(=O)N3)O |
Origin of Product |
United States |
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